1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
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Overview
Description
The compound “1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole” is a complex organic molecule. It contains a dihydroimidazole ring, which is a type of imidazole ring that has two additional hydrogen atoms, indicating the presence of a saturated ring. The molecule also contains sulfonyl and methylsulfanyl groups attached to phenyl rings, which are aromatic rings with a bromine and a chlorine atom, respectively .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions . The sulfonyl and methylsulfanyl groups might also be reactive, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of halogens and sulfur might make the compound relatively dense and possibly reactive. The exact properties could be determined through experimental analysis .Scientific Research Applications
Structural Analysis and Docking Studies
1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole may have potential applications in molecular docking studies, similar to the related compounds studied by Al-Hourani et al. (2015). They investigated the crystal structure of related tetrazole derivatives, providing insights into molecular interactions and orientations within active sites of enzymes, such as cyclooxygenase-2, suggesting its potential in drug design and enzyme inhibition studies (Al-Hourani et al., 2015).
Potential Pesticidal Activity
Chemical derivatives similar to 1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole have been explored for pesticidal activity. Borys et al. (2012) synthesized tribromomethyl phenyl sulfone derivatives, showcasing the role of halogenmethylsulfonyl moieties in active herbicides and fungicides. This suggests potential applications of the compound in the development of novel pesticides (Borys et al., 2012).
Applications in Synthesis of Heterocyclic Compounds
The compound could be useful in the synthesis of various heterocyclic compounds. Kefayati et al. (2012) utilized similar imidazolium compounds as catalysts for synthesizing dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, indicating potential applications in organic synthesis and catalysis (Kefayati et al., 2012).
Antimicrobial Activity
Similar sulfide and sulfone derivatives have been synthesized and shown to possess antimicrobial properties. Belavagi et al. (2015) synthesized novel sulfide and sulfone derivatives with significant antibacterial and antifungal activities, suggesting possible applications of the compound in antimicrobial research (Belavagi et al., 2015).
Potential in Pharmacological Studies
While direct studies on the pharmacological applications of this compound are not available, related research indicates potential uses. For instance, Niwata et al. (1997) studied derivatives of phenylimidazolidine for their ability to inhibit human heart chymase, suggesting the potential of similar compounds in pharmacological research and drug development (Niwata et al., 1997).
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2S2/c17-13-4-6-15(7-5-13)24(21,22)20-9-8-19-16(20)23-11-12-2-1-3-14(18)10-12/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMCAJSKCMPREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole |
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